4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile
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Overview
Description
4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of the nicotinonitrile core, followed by the introduction of chlorophenyl groups and the thioether linkage. Common reagents used in these steps include chlorinating agents, thiol compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)pyridine
- **4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)benzene
Uniqueness
The uniqueness of 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H16Cl2N2OS |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-(4-chlorophenyl)-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H16Cl2N2OS/c27-19-12-10-17(11-13-19)24-14-21(20-8-4-5-9-23(20)28)22(15-29)26(30-24)32-16-25(31)18-6-2-1-3-7-18/h1-14H,16H2 |
InChI Key |
RZICTYOGGQXENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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